1-Ethynyl-2,4-difluorobenzene
Overview
Description
1-Ethynyl-2,4-difluorobenzene is an organic compound with the molecular formula C8H4F2 . It is characterized by the presence of an ethynyl group (–C≡CH) attached to a benzene ring substituted with two fluorine atoms at the 2 and 4 positions. This compound is notable for its applications in various fields of scientific research and industry due to its unique chemical properties .
Mechanism of Action
Target of Action
It is known that the compound is an alkyne bearing fluoro group in the phenyl ring . This suggests that it may interact with a variety of biological targets, particularly those that have affinity for aromatic compounds.
Mode of Action
It is known that the compound can participate in cross-coupling reactions . This suggests that it may interact with its targets through covalent bonding, leading to changes in the target’s structure and function.
Biochemical Pathways
1-Ethynyl-2,4-difluorobenzene may be used to synthesize sulfonated poly(arylene ether)s containing this compound and 4-[Trifluorovinyl(oxy)]phenol This suggests that the compound may affect biochemical pathways related to the synthesis and degradation of these polymers
Result of Action
Given its potential to participate in cross-coupling reactions , it may cause structural changes in its targets that alter their function. These changes could have a variety of downstream effects, depending on the specific targets and the context in which the compound is used.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s storage temperature is recommended to be 2-8°C , suggesting that it may degrade at higher temperatures Additionally, the compound’s efficacy may be influenced by the pH, ionic strength, and presence of other compounds in its environment
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethynyl-2,4-difluorobenzene can be synthesized through various methods. One common approach involves the Sonogashira coupling reaction , where an aryl halide (such as 2,4-difluoroiodobenzene) is coupled with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst . The reaction typically occurs under mild conditions, often in the presence of a base like triethylamine, and at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification processes such as distillation or recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-2,4-difluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The benzene ring can participate in EAS reactions, where electrophiles replace hydrogen atoms on the ring.
Nucleophilic Addition: The ethynyl group can undergo nucleophilic addition reactions, forming new carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid). The reactions typically occur in the presence of a Lewis acid catalyst like aluminum chloride.
Nucleophilic Addition: Reagents such as organolithium or Grignard reagents are used, often in an inert atmosphere to prevent unwanted side reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed under controlled conditions.
Major Products Formed:
Substituted Benzene Derivatives: Products of EAS reactions include halogenated or nitrated benzene derivatives.
Alkynes and Alkenes: Nucleophilic addition reactions yield various alkynes and alkenes, depending on the reagents used.
Scientific Research Applications
1-Ethynyl-2,4-difluorobenzene has diverse applications in scientific research:
Comparison with Similar Compounds
- 1-Ethynyl-4-fluorobenzene
- 4-Ethynylanisole
- 4-Ethynyl-α,α,α-trifluorotoluene
- Phenylacetylene
- 4-Ethynyltoluene
- 1-Ethynyl-4-nitrobenzene
- 1-Ethynyl-3,5-difluorobenzene
- 1-Ethynyl-3-fluorobenzene
Uniqueness: 1-Ethynyl-2,4-difluorobenzene is unique due to the specific positioning of the fluorine atoms on the benzene ring, which influences its reactivity and the types of reactions it undergoes. The presence of two fluorine atoms enhances the compound’s electron-withdrawing properties, making it distinct from other ethynyl-substituted benzenes .
Properties
IUPAC Name |
1-ethynyl-2,4-difluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2/c1-2-6-3-4-7(9)5-8(6)10/h1,3-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUJQXRGWQWYDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=C(C=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407953 | |
Record name | 1-Ethynyl-2,4-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40407953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
302912-34-1 | |
Record name | 1-Ethynyl-2,4-difluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=302912-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethynyl-2,4-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40407953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Ethynyl-2,4-difluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.